2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol
Description
2-(4-Methyl-1H-pyrazol-1-yl)cyclopentan-1-ol is a bicyclic organic compound featuring a cyclopentanol backbone substituted at the 2-position with a 4-methylpyrazole moiety.
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEFNNZWMMELCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-methyl-1H-pyrazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentanone.
Reduction: Formation of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol and its closest analogs:
Structural and Electronic Differences
- Pyrazole vs. Imidazole Substitution: The pyrazole ring (two adjacent nitrogen atoms) in this compound contrasts with the imidazole ring (two non-adjacent nitrogens) in 2-(1H-imidazol-1-yl)cyclopentan-1-ol.
- Methyl Group Position : The 4-methylpyrazole isomer may exhibit distinct steric and electronic properties compared to the 1-methylpyrazole analog (CAS 1247509-99-4). Methyl positioning influences ring planarity and intermolecular interactions, which could affect crystallinity or biological target binding .
Biological Activity
2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol is an organic compound featuring a cyclopentanol moiety substituted with a 4-methyl-1H-pyrazole group. Its unique structural characteristics allow for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 181.22 g/mol. The compound contains a hydroxyl group (-OH) attached to the cyclopentane ring, which enhances its solubility and potential interactions with biological systems. The pyrazole moiety contributes to its reactivity and biological activity through various mechanisms, including hydrogen bonding and π–π interactions.
Biological Activities
Preliminary studies have indicated that this compound exhibits several notable biological activities:
1. Anti-inflammatory Activity
- Research has shown that compounds with pyrazole structures often possess anti-inflammatory properties. For instance, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may similarly affect inflammatory pathways .
2. Antimicrobial Properties
- Pyrazole derivatives are known for their antimicrobial effects against various bacterial strains. Studies have demonstrated that similar compounds can exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for this compound in treating infections .
3. Anticancer Potential
- There is emerging evidence that pyrazole-containing compounds may have anticancer properties. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting that this compound could be further explored in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing solubility and bioavailability.
Receptor Interaction: The pyrazole ring may engage in π–π interactions with receptors or enzymes, potentially modulating their activity.
Metal Coordination: The compound may coordinate with metal ions, influencing enzyme functions and signaling pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclopentanone with 4-methylpyrazole under basic conditions, often utilizing solvents like ethanol or methanol. This multi-step synthesis allows for the generation of various derivatives, which can be screened for enhanced biological activity.
Synthetic Route Example
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Cyclopentanone + 4-methylpyrazole | Base (e.g., NaOH), ethanol, heat |
| 2 | Purification | Chromatography |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:
Study on Anti-inflammatory Activity:
Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models, showing significant inhibition of TNFα at concentrations comparable to standard drugs like dexamethasone .
Antimicrobial Screening:
Chandra et al. tested various pyrazole derivatives against multiple bacterial strains, revealing promising results for compounds similar to this compound at concentrations as low as 40 µg/mL .
Q & A
Q. What are the standard synthetic routes for 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol, and how is purity validated?
The compound is typically synthesized via multi-step reactions, starting with cyclopentanol derivatives and introducing the 4-methylpyrazole moiety through nucleophilic substitution or alkylation. A common approach involves:
- Cyclization : Reacting cyclopentanone with hydrazine derivatives to form the pyrazole ring .
- Functionalization : Introducing the methyl group via alkylation under basic conditions (e.g., NaH/DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to achieve >95% purity. Purity is validated using HPLC (C18 column, UV detection) and ¹H/¹³C NMR spectroscopy .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments and carbon frameworks. IR spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and pyrazole C=N (1500–1600 cm⁻¹) groups .
- X-ray Crystallography : Single-crystal diffraction using SHELX (e.g., SHELXL-2018 for refinement) resolves bond lengths, angles, and stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
Advanced Research Questions
Q. How can SHELXL address crystallographic data discrepancies, such as twinning or disorder?
SHELXL’s robust refinement tools include:
- Twinning Refinement : Using the TWIN/BASF commands to model twin domains (e.g., for non-merohedral twinning).
- Disorder Handling : PART instructions to split atoms over multiple sites, coupled with isotropic displacement parameter (Uiso) constraints .
- Validation : CheckCIF/PLATON analysis to resolve outliers in bond geometry or electron density maps .
Q. What reaction optimization strategies improve yield in scaled-up synthesis?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for pyrazole alkylation .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts .
- Statistical Design : Response surface methodology (RSM) optimizes variables (temperature, molar ratios) for maximum yield .
Q. How do structural analogs inform structure-activity relationship (SAR) studies for pharmacological applications?
Comparative analysis of analogs (e.g., ketone vs. alcohol derivatives) reveals:
- Bioactivity Trends : Substituting the hydroxyl group with a ketone (e.g., 2-[(1-methylpyrazol-4-yl)methyl]cyclopentanone) alters hydrogen-bonding capacity, impacting receptor binding .
- Reactivity Differences : Pyrazole N-methylation enhances metabolic stability compared to unsubstituted analogs .
Q. Which computational methods validate experimental reaction mechanisms?
- DFT Calculations : Gaussian 16 simulations model transition states and activation energies for key steps (e.g., cyclization barriers) .
- Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes in antimicrobial pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
